3,6-Difluoro-1,2-benzenediol
Overview
Description
3,6-Difluoro-1,2-benzenediol is an organic compound with the molecular formula C6H4F2O2 It is a derivative of catechol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-1,2-benzenediol typically involves the fluorination of catechol derivatives. One common method is the direct fluorination of 1,2-benzenediol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalytic systems and advanced fluorinating agents can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorocyclohexanediols.
Substitution: Formation of various difluoro-substituted derivatives.
Scientific Research Applications
3,6-Difluoro-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-1,2-benzenediol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. For example, its ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol: The parent compound without fluorine substitution.
3,5-Difluoro-1,2-benzenediol: A positional isomer with fluorine atoms at positions 3 and 5.
4-Fluoro-1,2-benzenediol: A mono-fluorinated derivative.
Uniqueness
3,6-Difluoro-1,2-benzenediol is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other isomers and derivatives. The presence of two fluorine atoms can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,6-difluorobenzene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMRXBRAXNPSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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